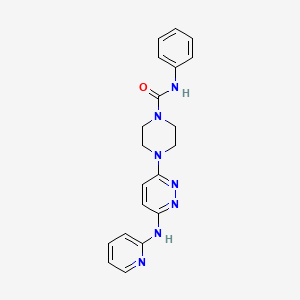

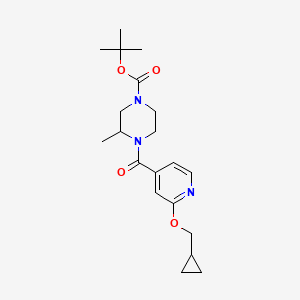

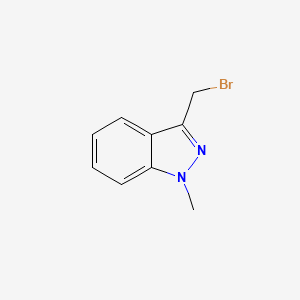

![molecular formula C16H24BNO4S B2443464 N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide CAS No. 2246751-85-7](/img/structure/B2443464.png)

N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an organic molecule that contains a cyclopropane ring, a sulfonamide group, and a boronic ester group. The boronic ester group is often used in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis . The sulfonamide group is a common feature in many pharmaceutical drugs due to its bioactivity .

Chemical Reactions Analysis

The boronic ester group in this compound could potentially participate in Suzuki-Miyaura cross-coupling reactions . The sulfonamide group might also undergo certain reactions, depending on the conditions.Scientific Research Applications

Synthesis and Crystal Structure Analysis

- The compounds related to N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide are used as boric acid ester intermediates with benzene rings. They are obtained through a three-step substitution reaction and their structures are confirmed by various spectroscopic methods and mass spectrometry. Single crystals of these compounds are measured by X-ray diffraction, subjected to crystallographic and conformational analyses, and their molecular structures are further validated using density functional theory (DFT). These processes reveal the physicochemical properties of the compounds and ensure the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction (Huang et al., 2021).

Boronate Ester Group Analysis

- A novel sulfonamide containing a boronate ester group has been analyzed for its crystal structure. The compound, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-(2,4,6-trimethylbenzyl)-p-toluenesulfonamide, crystallizes with two independent molecules in the asymmetric unit. The Lewis-acid B atom in this compound is in a trigonal–planar environment and does not participate in inter- or secondary intramolecular interactions (Decken et al., 2002).

Molecular Structure Characterization and Synthesis

- The molecular structure of compounds like 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane has been prepared, characterized by rhodium-catalyzed hydroboration of allyl phenyl sulfone, and studied using single crystal X-ray diffraction. These studies provide detailed insights into the molecular conformation and interactions of these compounds (Coombs et al., 2006).

properties

IUPAC Name |

N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO4S/c1-11-10-12(17-21-15(2,3)16(4,5)22-17)6-9-14(11)18-23(19,20)13-7-8-13/h6,9-10,13,18H,7-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBWCJCHTVDIMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)C3CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2443394.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2443398.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(m-tolyl)urea](/img/structure/B2443402.png)